1-[(4R,7S)-12-chloro-14-fluoro-13-(2-fluoro-6-hydroxyphenyl)-4-methyl-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]prop-2-en-1-one
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Overview
Description
AZD4625 is a potent, selective, and orally bioavailable inhibitor of the oncogenic KRAS G12C mutation. This mutation is commonly found in various cancers, including pancreatic, colorectal, and lung cancers. AZD4625 has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for patients with KRAS G12C mutant cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD4625 involves a series of chemical reactions designed to create a compound that can selectively bind to the KRAS G12C mutant isoform.
Industrial Production Methods
Industrial production of AZD4625 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the final product. The compound is then formulated into an orally bioavailable form for therapeutic use .
Chemical Reactions Analysis
Types of Reactions
AZD4625 undergoes several types of chemical reactions, including:
Covalent Binding: AZD4625 forms a covalent bond with the KRAS G12C mutant, locking it in its inactive GDP-bound state.
Allosteric Inhibition: The compound binds to an allosteric site on the KRAS G12C protein, preventing its activation.
Common Reagents and Conditions
The synthesis of AZD4625 involves the use of various reagents, including:
Quinazoline Derivatives: Used as the core structure for the compound.
Functional Group Modifiers: Added to enhance binding affinity and selectivity.
Major Products Formed
The primary product formed from the reactions involving AZD4625 is the covalently bound KRAS G12C mutant in its inactive state. This inhibition prevents the activation of downstream signaling pathways that promote cancer cell proliferation .
Scientific Research Applications
AZD4625 has several scientific research applications, including:
Cancer Research: Used to study the effects of KRAS G12C inhibition on cancer cell proliferation and survival.
Drug Development: Serves as a lead compound for developing new therapies targeting KRAS G12C mutant cancers.
Biological Studies: Helps in understanding the role of KRAS G12C in cellular signaling and oncogenesis.
Mechanism of Action
AZD4625 exerts its effects by selectively binding to the KRAS G12C mutant isoform. This binding locks the protein in its inactive GDP-bound state, preventing its activation and subsequent signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By inhibiting these pathways, AZD4625 effectively reduces cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Sotorasib (AMG510): Another KRAS G12C inhibitor with a similar mechanism of action.
Adagrasib (MRTX849): Also targets the KRAS G12C mutation and shows comparable antiproliferative activity.
Uniqueness
AZD4625 is unique in its high selectivity and potency for the KRAS G12C mutant. It has demonstrated superior binding affinity and efficacy in preclinical models compared to other similar compounds .
Properties
Molecular Formula |
C24H21ClF2N4O3 |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
1-[(4R,7S)-12-chloro-14-fluoro-13-(2-fluoro-6-hydroxyphenyl)-4-methyl-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H21ClF2N4O3/c1-3-16(33)30-10-13-7-8-34-23-19-22(28-11-29-24(19)31(13)9-12(30)2)21(27)18(20(23)25)17-14(26)5-4-6-15(17)32/h3-6,11-13,32H,1,7-10H2,2H3/t12-,13+/m1/s1 |
InChI Key |
KYVBBJIEKCCZTM-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@@H]1CN2[C@@H](CCOC3=C(C(=C(C4=C3C2=NC=N4)F)C5=C(C=CC=C5F)O)Cl)CN1C(=O)C=C |
Canonical SMILES |
CC1CN2C(CCOC3=C(C(=C(C4=C3C2=NC=N4)F)C5=C(C=CC=C5F)O)Cl)CN1C(=O)C=C |
Origin of Product |
United States |
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